3-(1,3-benzothiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide
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Overview
Description
3-(1,3-benzothiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole moiety linked to an azetidine ring, which is further connected to a chlorinated methoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The benzothiazole intermediate is then coupled with the azetidine derivative using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in modulating the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzothiazol-2-yloxy)-N-(5-chlorophenyl)azetidine-1-carboxamide
- 3-(1,3-benzothiazol-2-yloxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide
- 3-(1,3-benzothiazol-2-yloxy)-N-(5-chloro-2-methylphenyl)azetidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-(1,3-benzothiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide stands out due to the presence of both the 5-chloro and 2-methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-15-7-6-11(19)8-14(15)20-17(23)22-9-12(10-22)25-18-21-13-4-2-3-5-16(13)26-18/h2-8,12H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDHMWHQHXTRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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